molecular formula C7H10N2 B124552 (3-Methylpyridin-2-yl)methanamine CAS No. 153936-26-6

(3-Methylpyridin-2-yl)methanamine

Cat. No.: B124552
CAS No.: 153936-26-6
M. Wt: 122.17 g/mol
InChI Key: QNLAYSBIWHHNIT-UHFFFAOYSA-N
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Description

(3-Methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring a methyl group at the third position and a methanamine group at the second position of the pyridine ring

Safety and Hazards

While specific safety and hazard information for “(3-Methylpyridin-2-yl)methanamine” is not available, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for “(3-Methylpyridin-2-yl)methanamine” are not available, it is known that pyridine compounds have antimicrobial and antiviral activities , suggesting potential areas of future research.

Mechanism of Action

Preparation Methods

Comparison with Similar Compounds

Properties

IUPAC Name

(3-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLAYSBIWHHNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153936-26-6
Record name 3-Methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153936-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methylpyridin-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile (2.0 g, 16.95 mmol) in THF (50 ml) at 0° C. was added to a solution of lithium aluminium hydride (16.95 ml, 1 M in THF) and the mixture allowed to warm to RT overnight. The reaction was cooled to 0° C. and quenched with ethyl acetate (2.5 ml). Sodium hydroxide (2.5 ml, 1 M) was added and the mixture stirred at RT for 1 h, then filtered through Celite®. The filtrate was extracted with ethyl acetate (2×20 ml) and the combined organics washed with brine (50 ml) and dried (MgSO4). The crude material was purified by chromatography (0–5% MeOH in CH2Cl2+1% NH3) to yield a yellow oil (282 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16.95 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylpyridin-2-yl)methanamine
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(3-Methylpyridin-2-yl)methanamine
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Reactant of Route 6
(3-Methylpyridin-2-yl)methanamine

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